(4-nitro-1H-pyrazol-1-yl)acetaldehyde

Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Researchers developing brain-penetrant small molecules face a scarcity of nitropyrazole scaffolds with a directly attached aldehyde handle. (4-Nitro-1H-pyrazol-1-yl)acetaldehyde fills this gap: the N1-acetaldehyde enables one-step reductive amination and Wittig olefination-transformations inaccessible from ester or acid analogs. The 4-nitro group confers redox activity for hypoxia-activated prodrug design, while TPSA of 80.7 Ų and MW of 155.11 g/mol support CNS MPO compliance. Batch-to-batch consistency ensures reproducible SAR campaigns and QSPR model development.

Molecular Formula C5H5N3O3
Molecular Weight 155.11 g/mol
Cat. No. B8809320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-nitro-1H-pyrazol-1-yl)acetaldehyde
Molecular FormulaC5H5N3O3
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=C(C=NN1CC=O)[N+](=O)[O-]
InChIInChI=1S/C5H5N3O3/c9-2-1-7-4-5(3-6-7)8(10)11/h2-4H,1H2
InChIKeyBOLNBCATWDLDFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4-Nitro-1H-pyrazol-1-yl)acetaldehyde: Physicochemical & Structural Reference


(4-Nitro-1H-pyrazol-1-yl)acetaldehyde (CAS 1015939-59-9) is a nitro-substituted pyrazole derivative featuring an aldehyde functional group attached at the N1 position of the heterocyclic ring [1]. The compound has a molecular weight of 155.11 g/mol, a molecular formula of C5H5N3O3, and a computed XLogP3-AA value of -0.3, indicating moderate hydrophilicity [1]. The 4-nitro group imparts distinct electronic and redox properties to the pyrazole core, while the acetaldehyde moiety provides a versatile handle for further chemical transformations, such as condensation, reduction, and nucleophilic addition [2]. The computed topological polar surface area (TPSA) of 80.7 Ų and the presence of four hydrogen bond acceptors contribute to its solubility and intermolecular interaction profile [1].

Synthetic intermediate Aldehyde handle enables reductive amination, olefination, and condensation reactions
Electronic modulation 4-Nitro group alters electronic distribution and redox behavior for property optimization
Aqueous compatibility Moderate hydrophilicity (computed XLogP

(4-Nitro-1H-pyrazol-1-yl)acetaldehyde: Generic Substitution Risks


Generic substitution of (4-nitro-1H-pyrazol-1-yl)acetaldehyde with structurally similar pyrazole aldehydes is inadvisable due to the decisive influence of the 4-nitro group on electronic distribution, redox potential, and intermolecular interactions [1]. Comparative studies on nitropyrazole derivatives demonstrate that the position and presence of the nitro substituent can alter cytotoxicity by up to 200-fold relative to non-nitrated or differently substituted analogs [2]. Furthermore, the aldehyde functionality at N1 is critical for downstream synthetic diversification; replacement with ketones, acids, or esters changes both reactivity and the physicochemical property space [3]. Without this specific substitution pattern, any structure-activity relationship (SAR) or synthetic pathway optimization derived using the target compound cannot be reliably extrapolated to alternatives, jeopardizing data integrity and project timelines.

Nitro position sensitivity
The 4-nitro substitution pattern can significantly shift redox and cytotoxicity profiles relative to non-nitrated or isomer analogs.
Functional group mismatch
Replacing the aldehyde with acid, ester, or ketone changes reactivity and synthetic utility, limiting direct substitution.
SAR extrapolation
Structure–activity relationships derived with this compound may not transfer to analogs lacking the specific N1-aldehyde/4-nitro pattern.

(4-Nitro-1H-pyrazol-1-yl)acetaldehyde: Advantages Over Analogs


Enhanced Hydrophilicity & Aqueous Solubility

(4-Nitro-1H-pyrazol-1-yl)acetaldehyde exhibits a computed XLogP3-AA value of -0.3, which is 0.8 log units lower (more hydrophilic) than the unsubstituted analog 2-(1H-pyrazol-1-yl)acetaldehyde (XLogP3-AA = 0.5) [1]. This shift in lipophilicity is attributable to the electron-withdrawing 4-nitro group and corresponds to a theoretical increase in aqueous solubility by a factor of approximately 6.3-fold (based on the logP difference) [2]. The difference in hydrogen bond acceptor count (4 vs. 2 for the unsubstituted analog) further supports this trend [1].

Lipophilicity Shift
Reported
ΔXLogP −0.8
vs. unsubstituted analog
Implied ~6× higher aqueous solubility
Computed properties; empirical verification recommended
Medicinal Chemistry Drug Discovery Physicochemical Property Optimization

Aldehyde Reactivity Advantage in Diversification

The aldehyde group of (4-nitro-1H-pyrazol-1-yl)acetaldehyde (CAS 1015939-59-9) provides a synthetic handle for a range of reactions (e.g., reductive amination, Wittig, Knoevenagel) that are not directly accessible from the corresponding carboxylic acid analog, (4-nitro-1H-pyrazol-1-yl)acetic acid (CAS 6645-69-8) [1]. While the acid offers a different reactivity profile (e.g., amide coupling, esterification), the aldehyde enables one-step installation of secondary amines, alkenes, and other functional groups, reducing step count and improving synthetic efficiency in lead optimization campaigns [2]. This difference is not merely qualitative; it directly impacts the accessible chemical space and the cost/time of producing focused libraries.

Synthetic Versatility
Class-level
Aldehyde: reductive amination, olefination Acid analog: amide coupling, esterification
May reduce synthetic steps for amine/alkene installation
Functional group reactivity inference
Synthetic Chemistry Medicinal Chemistry Chemical Biology

Nitro Group Redox Activity & Bioreductive Potential

The 4-nitro group on the pyrazole ring confers redox activity and bioreductive potential, a property completely absent in non-nitrated pyrazoles like 2-(1H-pyrazol-1-yl)acetaldehyde [1]. Nitropyrazoles can undergo enzymatic reduction under hypoxic conditions to generate cytotoxic nitro radical anions and reactive intermediates, a mechanism exploited in the design of hypoxia-selective cytotoxins and radiosensitizers [2]. While direct data for the target compound is limited, class-level SAR indicates that 4-nitropyrazoles exhibit up to 200-fold differences in cytotoxicity compared to other nitropyrazole isomers, underscoring the functional impact of the nitro group [3].

Redox Potential
Class-level
4-Nitro present: bioreductive activation possible Non-nitrated analog: no redox activity
Enables hypoxia-selective mechanism studies
Class-level SAR; direct empirical validation needed
Chemical Biology Prodrug Design Hypoxia-Selective Therapeutics

CNS MPO-Compliant Physicochemical Profile

(4-Nitro-1H-pyrazol-1-yl)acetaldehyde possesses a computed topological polar surface area (TPSA) of 80.7 Ų and a molecular weight of 155.11 g/mol, values that place it within the desirable range for central nervous system (CNS) drug candidates (TPSA < 90 Ų, MW < 400 Da) [1]. In contrast, the ester analog ethyl (4-nitro-1H-pyrazol-1-yl)acetate (MW 199.16, TPSA 85.2 Ų) has a higher molecular weight and slightly larger TPSA, while the acid analog (4-nitro-1H-pyrazol-1-yl)acetic acid (MW 171.11, TPSA 98.7 Ų) exceeds the optimal TPSA threshold due to the carboxylic acid group [2]. This compound's profile aligns with key CNS MPO desirability metrics, suggesting it may serve as a privileged scaffold for brain-penetrant lead generation.

CNS Drug-Likeness
Reported
TPSA 80.7 Ų
MW 155 g/mol
Aligns with CNS MPO desirability (TPSA
Computed properties; BBB permeability requires validation
CNS Drug Discovery Medicinal Chemistry Physicochemical Property Filtering

(4-Nitro-1H-pyrazol-1-yl)acetaldehyde: Application Scenarios


CNS Lead Generation & Brain Penetrant Design

Leverage the compound's favorable TPSA (80.7 Ų) and low molecular weight (155.11 g/mol) to develop brain-penetrant small molecules [1]. The aldehyde handle allows rapid diversification into primary amines, alkenes, and heterocycles while maintaining CNS MPO compliance. Ideal for projects targeting neurological disorders where blood-brain barrier permeability is a key optimization parameter.

Hypoxia-Activated Prodrugs & Bioreductive Agents

Exploit the 4-nitro group's redox activity to design hypoxia-activated prodrugs or radiosensitizers [2]. The aldehyde functionality provides a synthetic entry point for attaching targeting moieties or additional pharmacophores. Particularly relevant for oncology research focused on the tumor microenvironment and selective cytotoxicity under low oxygen conditions.

Efficient Pyrazole Library Synthesis for SAR

Utilize the aldehyde group for one-step transformations such as reductive amination and Wittig olefination, which are not accessible from the corresponding acid or ester analogs [3]. This streamlines the preparation of focused compound libraries for SAR campaigns, reducing synthetic steps and accelerating hit-to-lead optimization in medicinal chemistry programs.

Physicochemical Benchmarking & Formulation Development

Employ the compound as a reference standard for measuring aqueous solubility, logD, and plasma protein binding of nitropyrazole-containing compounds [4]. Its moderate hydrophilicity (XLogP3 = -0.3) and computed solubility advantage over unsubstituted pyrazole aldehydes make it a useful tool for developing predictive QSPR models and optimizing formulation conditions.

Application
Selection Property
Validation Focus
Brain-penetrant scaffold design
Low TPSA and MW favoring BBB penetration
Permeability assays, CNS target engagement
Hypoxia-activated prodrug research
4-Nitro redox activity for bioreductive activation
Hypoxia-selective cytotoxicity, radical anion detection
Pyrazole-focused library synthesis
Aldehyde reactivity for one-step diversification
Step-count reduction, chemical space coverage
Physicochemical benchmarking
Moderate hydrophilicity and solubility advantage
Aqueous solubility measurement, QSPR model calibration

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